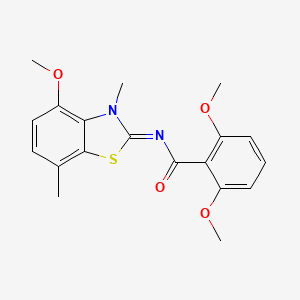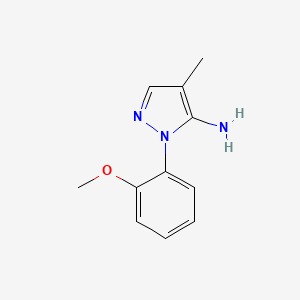
1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine .Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
Research has demonstrated the potential of derivatives similar to 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine in antimicrobial and anticoccidial applications. Georgiadis (1976) found that Michael type addition of an amine to certain precursors produced compounds with significant in vitro antimicrobial activity and markedly increased activity as coccidiostats, offering protection against Eimeria tenella when administered orally to chickens (Georgiadis, 1976).
Corrosion Inhibition
The inhibitory effect of pyrazole derivatives on the corrosion of metals has been a subject of investigation. Chetouani et al. (2005) studied new synthesized bipyrazole compounds, demonstrating their efficiency as corrosion inhibitors for pure iron in acidic media. Their findings suggest that these compounds, which share structural similarities with this compound, could be applied to protect metals from corrosion in industrial settings (Chetouani et al., 2005).
Anticancer Activities
The synthesis and evaluation of pyrazole derivatives for their cytotoxic activity against cancer cells have been explored. Hassan et al. (2014) reported on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in anticancer research (Hassan et al., 2014).
Polymer Modification for Medical Applications
Aly et al. (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including structures related to this compound. These modifications enhanced the thermal stability and biological activities of the polymers, suggesting their use in medical applications due to improved antibacterial and antifungal properties (Aly et al., 2015).
Orientations Futures
Future research could focus on further elucidating the properties and potential applications of 1-(2-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine. For example, advances in the design and synthesis of radiopharmaceuticals could potentially be applied to this compound . Additionally, the development of new synthetic strategies could optimize the chemistry and radiolabeling of similar compounds .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various cellular responses . For instance, some compounds can inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in glutathione metabolism .
Pharmacokinetics
Similar compounds have been shown to exhibit acceptable pharmacokinetic profiles, suggesting potential bioavailability .
Result of Action
Similar compounds have been shown to induce various cellular responses, including the production of reactive oxygen species and apoptosis .
Action Environment
It is known that environmental factors such as solvent type can significantly influence the outcome of reactions involving similar compounds .
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-4-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHCTUJDGPDKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
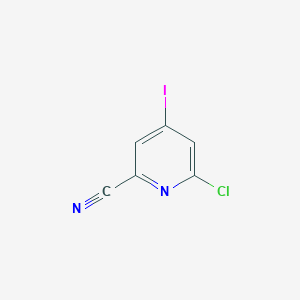
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2611030.png)
![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)
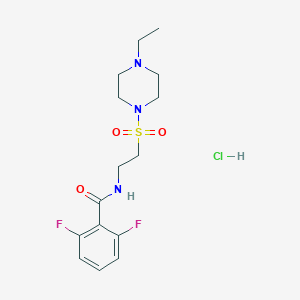
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)
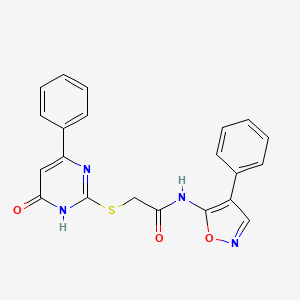
![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)
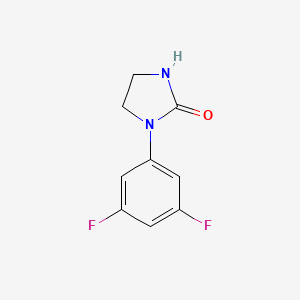
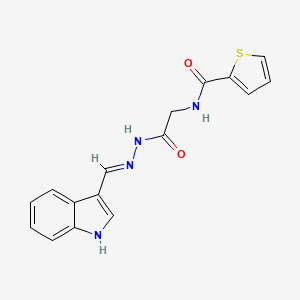
![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)
![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)
